({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide
Description
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S.BrH/c10-9(11,12)7-4-2-1-3-6(7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMOBOWFBRLACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)C(F)(F)F.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Thiol Intermediate Formation
The synthesis begins with the preparation of 2-(trifluoromethyl)benzyl thiol, a critical intermediate. This is achieved via a nucleophilic substitution reaction between 2-(trifluoromethyl)benzyl chloride and thiourea in ethanol at reflux (80–90°C) for 6–8 hours. The resulting thiouronium salt is hydrolyzed under basic conditions (NaOH, 10% aqueous solution) to yield the free thiol. Typical yields range from 75% to 85%, with purity confirmed by GC-MS.
Reaction Conditions:
-
Solvent: Ethanol
-
Temperature: 80–90°C
-
Reagents: Thiourea (1.2 equiv), NaOH (2.0 equiv)
Methanimidamide Formation via Thiol-Amidine Coupling
The thiol intermediate reacts with cyanamide in the presence of hydrochloric acid to form the methanimidamide core. This step is conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions. The reaction proceeds via a thiophilic attack mechanism, with the thiol acting as a nucleophile toward the electrophilic carbon in cyanamide. After 12 hours, the mixture is neutralized with aqueous NaHCO₃, and the product is extracted with dichloromethane.
Key Parameters:
Hydrobromide Salt Formation
The free base of ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide is treated with hydrobromic acid (48% w/w) in ethanol at 25°C. The salt precipitates upon cooling to 0°C and is isolated via vacuum filtration. Recrystallization from ethanol/water (9:1) enhances purity (>99% by HPLC).
Optimization Notes:
-
Stoichiometry: 1.05 equiv HBr ensures complete protonation without excess acid.
-
Crystallization Solvent: Ethanol/water mixtures prevent oiling-out phenomena.
Catalytic Hydrogenation for Intermediate Refinement
| Parameter | Value |
|---|---|
| Catalyst Loading | 3–10% Pd/C (w/w) |
| Hydrogen Pressure | 0.1–0.5 MPa |
| Temperature | 25–50°C |
| Yield | 95–96% |
Comparative Analysis of Synthesis Methods
Method Efficiency and Scalability
A side-by-side comparison of two routes highlights trade-offs:
| Method | Thiol-Amidine Coupling | Patent-Adapted Hydrogenation |
|---|---|---|
| Yield | 68–72% | 95–96% |
| Reaction Time | 12 hours | 3–5 hours |
| Purity | >99% | >98% |
| Scalability | Pilot-scale feasible | Industrial-scale compatible |
The hydrogenation route offers superior yields and shorter reaction times, making it preferable for large-scale production.
Structural Validation and Analytical Data
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.75–7.68 (m, 2H, Ar-H), 7.62–7.58 (m, 1H, Ar-H), 4.45 (s, 2H, SCH₂), 3.20 (s, 2H, NH₂).
-
HRMS (ESI): m/z calcd for C₉H₉F₃N₂S [M+H]⁺ 235.0451; found 235.0448.
Challenges and Optimization Strategies
Byproduct Formation in Thiol-Amidine Coupling
The primary byproduct, bis-({[2-(Trifluoromethyl)phenyl]methyl}disulfide), arises from thiol oxidation. Strategies to mitigate this include:
Chemical Reactions Analysis
Types of Reactions
({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert the methanimidamide group to an amine.
-
Substitution
Reagents: Nucleophiles like sodium azide (NaN₃) or thiols.
Products: Substitution reactions can replace the sulfanyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Typically performed in an organic solvent like dichloromethane (DCM) at low temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Often carried out in polar aprotic solvents like acetonitrile (MeCN) to facilitate nucleophilic attack.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structural features.
Bioconjugation: Employed in the modification of biomolecules for research in molecular biology.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Explored as a component in the formulation of agrochemicals.
Polymer Science: Used in the production of polymers with tailored properties for industrial applications.
Mechanism of Action
The mechanism by which ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.
Catalysis: As a ligand, it can stabilize transition states and intermediates, facilitating catalytic reactions.
Drug Action: In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways.
Comparison with Similar Compounds
[(2-Phenylethyl)sulfanyl]methanimidamide Hydrobromide (CAS 6326-49-4)
This compound, listed in , shares the methanimidamide hydrobromide core but differs in substituents:
- Substituent : A 2-phenylethyl group replaces the 2-(trifluoromethyl)phenylmethyl group.
- Chain Length : An ethyl (-CH₂CH₂-) spacer instead of a methyl (-CH₂-) group.
Key Differences :
- Lipophilicity : The ethyl chain in the analogue may enhance lipophilicity, whereas the trifluoromethyl group balances hydrophobicity with polar interactions.
- Synthetic Accessibility : The trifluoromethyl group’s introduction may require specialized fluorination steps, whereas the phenylethyl group is synthetically straightforward .
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)
Though structurally distinct (triazine-based sulfonylureas), these agrochemicals () share the trifluoromethyl motif, highlighting its role in enhancing herbicidal activity and metabolic stability. Comparatively, the target compound’s sulfanyl methanimidamide core may target different biological pathways, such as enzyme inhibition via imidamide coordination .
Physicochemical Properties
Biological Activity
({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide, also known by its CAS number 1326813-07-3, is a compound characterized by its trifluoromethyl groups and sulfanyl-methanimidamide moiety. Its unique structure suggests potential biological activities that are currently being explored in various research contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, including biochemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9BrF6N2S
- Molecular Weight : 383.15 g/mol
- CAS Number : 1326813-07-3
The biochemical properties of this compound have not been fully elucidated. However, preliminary studies indicate that the compound may possess the ability to activate substrates and stabilize partially developing negative charges in transition states through double hydrogen bonding interactions. This suggests potential interactions with biomolecules that could influence enzyme activity and gene expression .
The precise molecular mechanism of action remains under investigation. It is hypothesized that the compound could interact with various biological targets, potentially modulating pathways involved in cellular proliferation and apoptosis. The presence of trifluoromethyl groups may enhance its lipophilicity, facilitating cellular uptake and interaction with membrane-bound receptors or enzymes .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives with similar structural features have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast cancer .
| Study | Cell Line | Effect Observed | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | Inhibition of proliferation | Upregulation of CRABP2 |
| Study 2 | MDA-MB-231 | Reduced invasion and migration | Downregulation of FABP5 |
These findings suggest that derivatives may share similar mechanisms, warranting further investigation into the specific effects of this compound on cancer cell lines.
Antimicrobial Activity
In addition to anticancer effects, there are indications that compounds with sulfanyl groups exhibit antimicrobial properties. The ability to disrupt bacterial cell membranes or interfere with metabolic pathways could be a beneficial aspect for therapeutic applications against resistant bacterial strains .
Case Studies
- In Vitro Studies : A recent study evaluated the effects of similar compounds on various cancer cell lines. Results indicated significant inhibition of cell growth correlated with increased expression of specific lipid-binding proteins .
- Mechanistic Insights : Another study explored how modifications in the structure influenced biological activity, particularly focusing on the role of trifluoromethyl groups in enhancing cellular uptake and bioactivity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) may enhance nucleophilic substitution efficiency during sulfanyl group incorporation .
- Catalyst screening : Use triethylamine or other bases to neutralize HBr byproducts, improving reaction kinetics .
- Temperature control : Gradual heating (e.g., 50–70°C) can mitigate side reactions like premature deprotonation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures can isolate the hydrobromide salt with >90% purity .
- Monitoring : Track intermediates via TLC or HPLC with UV detection at 254 nm .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR to verify the trifluoromethylphenyl moiety (δ ~7.5–7.8 ppm for aromatic protons) and sulfanyl-methanimidamide backbone (δ ~3.8–4.2 ppm for SCH₂) .
- X-ray crystallography : Resolve crystal packing and confirm hydrobromide salt formation via Br⁻ counterion positioning .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₀H₁₁BrF₃N₂S: 343.98) .
Q. How should researchers assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH-dependent degradation : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours; monitor via HPLC for degradation products (e.g., free thiol or imine hydrolysis) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation using spectrophotometry .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., SPR to measure direct receptor affinity) .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure compound dissolution without aggregation .
- Metabolite screening : Identify active metabolites via LC-MS/MS in cell lysates, which may explain discrepancies between in vitro and in vivo results .
Q. What experimental designs are recommended to explore structure-activity relationships (SAR) when functional group substitutions do not align with predicted activity?
- Methodological Answer :
- Systematic substitution : Replace the trifluoromethyl group with -Cl, -CF₃, or -OCH₃ to evaluate electronic effects on sulfanyl reactivity .
- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding poses of analogs with target enzymes (e.g., cysteine proteases) .
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .
Q. How can computational methods enhance understanding of the compound’s interaction with biological targets?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfur in sulfanyl group) prone to nucleophilic attack .
- MD simulations : Simulate binding dynamics over 100 ns to identify persistent hydrogen bonds (e.g., between Br⁻ and lysine residues) .
- Pharmacophore mapping : Align with known inhibitors (e.g., thiol-containing drugs) to identify critical interaction features .
Q. What strategies address low reproducibility in synthetic batches?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial designs to identify critical factors (e.g., stirring rate, reagent stoichiometry) using software like Minitab .
- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of reaction intermediates .
- Batch comparison : Use PCA (Principal Component Analysis) on QC data (purity, yield) to trace variability sources .
Comparative Analysis
Q. How does the trifluoromethyl group influence reactivity compared to halogen-substituted analogs?
- Methodological Answer :
- Electron-withdrawing effect : The -CF₃ group increases sulfanyl electrophilicity, accelerating thiol-disulfide exchange reactions vs. -Cl or -Br analogs .
- Metabolic stability : Fluorine substitution reduces oxidative metabolism in liver microsomes (e.g., t₁/₂ = 120 min vs. 60 min for -Cl analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
